(2-Methylpropyl)[(2,4,5-trimethoxyphenyl)methyl]amine
Description
(2-Methylpropyl)[(2,4,5-trimethoxyphenyl)methyl]amine (CAS 893572-94-6) is a tertiary amine with the molecular formula C₁₄H₂₃NO₃ and a molecular weight of 253.34 g/mol . It features a 2,4,5-trimethoxyphenyl group attached to a methylene bridge and a branched 2-methylpropyl (isobutyl) chain. The compound is primarily used in research and development, with commercial availability in 2g ($907.00) and 10g ($1,460.00) quantities .
Properties
IUPAC Name |
2-methyl-N-[(2,4,5-trimethoxyphenyl)methyl]propan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO3/c1-10(2)8-15-9-11-6-13(17-4)14(18-5)7-12(11)16-3/h6-7,10,15H,8-9H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCWGMNDHOPHSRV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNCC1=CC(=C(C=C1OC)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methylpropyl)[(2,4,5-trimethoxyphenyl)methyl]amine typically involves the reaction of 2,4,5-trimethoxybenzaldehyde with 2-methylpropylamine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst like palladium on carbon. The reaction conditions often include a solvent such as methanol or ethanol and are conducted at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of (2-Methylpropyl)[(2,4,5-trimethoxyphenyl)methyl]amine follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
(2-Methylpropyl)[(2,4,5-trimethoxyphenyl)methyl]amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or nitriles.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: The methoxy groups on the benzene ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like sodium methoxide (NaOMe) or other strong bases can facilitate nucleophilic substitution.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted benzene derivatives.
Scientific Research Applications
(2-Methylpropyl)[(2,4,5-trimethoxyphenyl)methyl]amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (2-Methylpropyl)[(2,4,5-trimethoxyphenyl)methyl]amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues and Key Variations
The following compounds share structural motifs with the target molecule, differing in substituents, functional groups, or stereochemistry:
| Compound Name & CAS | Molecular Formula | Key Structural Differences | Biological/Physicochemical Implications | Source |
|---|---|---|---|---|
| 1-methyl-N-[(2,4,5-trimethoxyphenyl)methyl]tetrazol-5-amine (876897-98-2) | C₁₂H₁₆N₆O₃ | Tetrazole ring replaces amine group | Increased polarity; potential metabolic stability | |
| (S)-3-((3-hydroxypropyl)(methyl)amino)-2-methylpropyl (E)-3-(3,4,5-trimethoxyphenyl) acrylate | C₂₁H₃₁NO₆ | Acrylate ester; hydroxypropyl substituent | Enhanced solubility; ester hydrolysis susceptibility | |
| [3-(2-methoxyethoxy)propyl][1-(2,4,5-trimethylphenyl)ethyl]amine | C₁₇H₂₉NO₂ | Trimethylphenyl; methoxyethoxy chain | Higher lipophilicity; altered membrane permeability | |
| (3,5-Dimethoxyphenyl)methylamine | C₁₂H₁₉NO₂ | 3,5-Dimethoxy (vs. 2,4,5-trimethoxy); propyl | Reduced electron-donating effects; shorter chain | |
| {[2,5-dimethyl-1-(3,4,5-trimethoxyphenyl)-1h-pyrrol-3-yl]methyl}amine | C₁₈H₂₄N₂O₃ | Pyrrole ring; dimethyl substituents | Steric hindrance; π-π interactions |
Functional Group Impact on Activity
- Trimethoxyphenyl Group : The 2,4,5-trimethoxy substitution is associated with α-glucosidase inhibition in related compounds (e.g., amomutsaoko A and renealtin A, IC₅₀ < 0.5 mM) . This motif likely enhances binding to aromatic pockets in enzymes or receptors.
- Tetrazole vs. Amine : The tetrazole analogue (CAS 876897-98-2) introduces a five-membered aromatic ring , increasing hydrogen-bonding capacity and metabolic resistance compared to the tertiary amine .
- Acrylate Ester : The acrylate in may improve solubility but introduces instability under physiological conditions due to esterase-mediated hydrolysis .
Physicochemical Properties
- Solubility : The hydroxypropyl substituent in enhances hydrophilicity, whereas the tetrazole analogue () balances polarity with aromaticity.
Biological Activity
(2-Methylpropyl)[(2,4,5-trimethoxyphenyl)methyl]amine is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a unique substitution pattern that influences its reactivity and biological activity. Its structure includes a 2,4,5-trimethoxyphenyl group attached to a propylamine backbone, which is crucial for its interaction with biological targets.
The biological activity of (2-Methylpropyl)[(2,4,5-trimethoxyphenyl)methyl]amine is primarily mediated through its interaction with various molecular targets:
- Tubulin : The compound can inhibit tubulin polymerization, disrupting microtubule dynamics essential for cell division. This mechanism positions it as a potential anticancer agent.
- Heat Shock Proteins : It interacts with heat shock protein 90 (Hsp90), which plays a critical role in protein folding and stabilization.
- Receptor Interactions : The compound has been shown to affect various receptors and enzymes, including P-glycoprotein and platelet-derived growth factor receptor β (PDGFR-β), contributing to its diverse biological effects.
Biological Activities
Research indicates that (2-Methylpropyl)[(2,4,5-trimethoxyphenyl)methyl]amine exhibits several biological activities:
- Anticancer Properties : It has demonstrated significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that derivatives of this compound can induce apoptosis in cancer cells by activating caspases .
- Antimicrobial Activity : The compound is being investigated for its potential antimicrobial properties against both bacterial and fungal strains. Preliminary studies suggest it may inhibit the growth of certain pathogens.
- Anti-inflammatory Effects : There is evidence suggesting that the compound may possess anti-inflammatory properties, making it a candidate for treating inflammatory diseases.
Research Findings and Case Studies
Several studies have been conducted to evaluate the biological activity of (2-Methylpropyl)[(2,4,5-trimethoxyphenyl)methyl]amine. Below are some notable findings:
Case Study: Antiproliferative Activity
In a study examining the antiproliferative effects on human cancer cell lines, derivatives of (2-Methylpropyl)[(2,4,5-trimethoxyphenyl)methyl]amine exhibited varying degrees of potency. Notably, one derivative showed an IC50 value of approximately 38 nM against MCF-7 cells, indicating strong anticancer potential compared to standard treatments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
